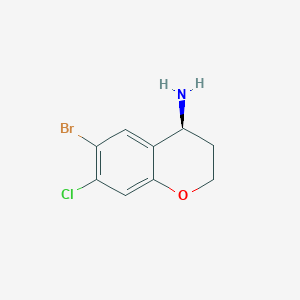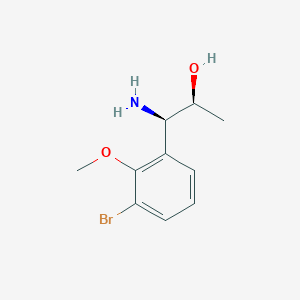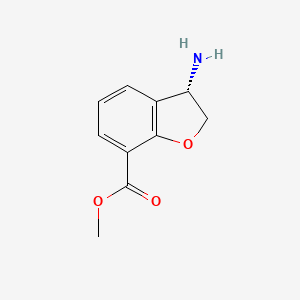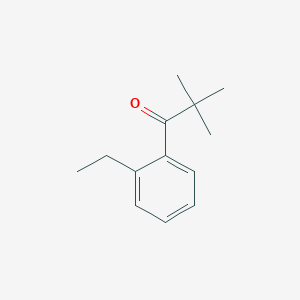![molecular formula C18H16O2 B15237875 3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a biphenyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylate moiety can form stable hydrogen bonds with amino acid residues in proteins, influencing their function . Additionally, the biphenyl group can engage in π-π interactions with aromatic residues, further modulating the activity of target proteins.
類似化合物との比較
Similar Compounds
Uniqueness
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a biphenyl group and a cyclopentene ring, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
3-(4-phenylphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)17-11-10-16(12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,19,20) |
InChIキー |
RHGKRSAMLNTBNT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


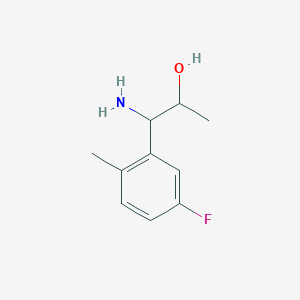
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
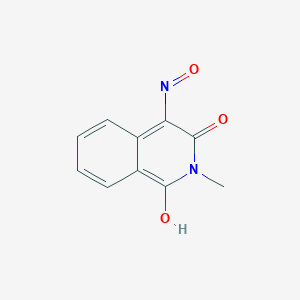
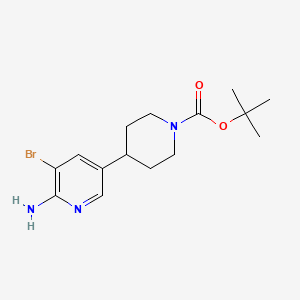
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
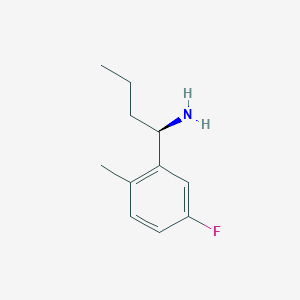
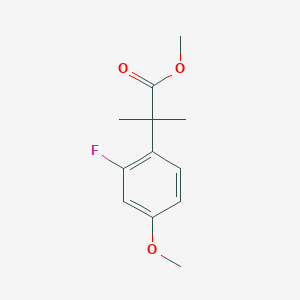
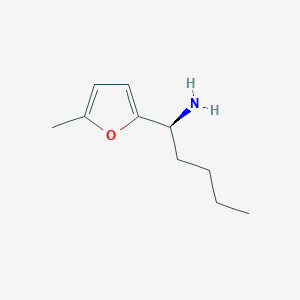
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
